4-(2,3-dihydro-1H-inden-5-yloxy)piperidine

Descripción general

Descripción

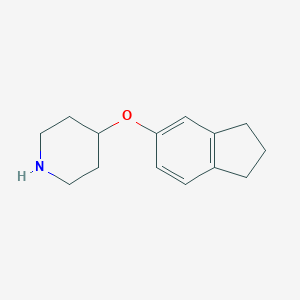

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a chemical compound with the molecular formula C14H19NO It is characterized by the presence of an indene moiety linked to a piperidine ring through an ether linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with piperidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

Starting Materials: 2,3-dihydro-1H-indene-5-ol and piperidine.

Reagents: A suitable base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: Reflux for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine nitrogen undergoes alkylation and arylation via nucleophilic substitution. In acetonitrile with potassium carbonate, it reacts with 1-(3-chlorophenyl)piperazine to form complex heterocycles (71% yield) . This reaction proceeds through a two-step mechanism:

- Deprotonation of the piperidine nitrogen under basic conditions.

- Attack on electrophilic centers (e.g., tosylates or benzyl halides) .

Example Conditions:

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzenesulfonate | K₂CO₃, Piperazine | CH₃CN | Reflux | 71% |

Oxidation Reactions

The indene moiety undergoes selective oxidation. Using DMSO/oxalyl chloride followed by triethylamine, the benzylic position oxidizes to ketones without affecting the ether linkage . Atmospheric oxygen facilitates dihydroindene-to-indenone conversion in ethanol at reflux .

Key Observations:

- Oxidation at the indene's C1 position forms 1-keto derivatives .

- Piperidine remains intact under mild oxidative conditions .

Catalytic Coupling Reactions

Transition-metal catalysts enable cross-couplings at the indene's aromatic ring. Palladium-mediated Suzuki reactions introduce aryl/heteroaryl groups at the 5-position .

Representative Protocol:

text1. Mix 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine (1 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%). 2. React in DME/H₂O (3:1) at 80°C for 12 h. 3. Isolate via silica chromatography (60–85% yield)[16].

Ether Cleavage and Functionalization

The ether linkage is cleaved using HBr/AcOH to yield 5-hydroxydihydroindene, which undergoes further O-alkylation or acylation.

Reactivity Trends:

| Reagent | Product | Application |

|---|---|---|

| HBr (48%)/AcOH | 5-Hydroxy-2,3-dihydro-1H-indene | Precursor for sulfonates |

| Ac₂O/Pyridine | 5-Acetoxy derivative | Protecting group strategy |

Ring-Opening and Rearrangements

Under strong acidic conditions (HCl/DMPU), the indene ring opens to form chloro-substituted intermediates, which cyclize into 4-chloropiperidines . This proceeds via carbocation formation and intramolecular trapping .

Mechanistic Pathway:

- Protonation of the indene's double bond.

- Chloride attack generates a carbocation at C2.

- Cyclization with the piperidine nitrogen forms fused bicyclic products .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Biological Activities

Neurotropic Effects

Research indicates that compounds similar to 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine may promote neurite outgrowth and provide neuroprotection in neuronal models. This suggests a potential role in treating neurodegenerative diseases or enhancing neural repair mechanisms. Such properties could be pivotal in developing therapies for conditions like Alzheimer's disease or Parkinson's disease.

Receptor Modulation

This compound may act as an allosteric modulator at certain receptors, influencing neurotransmitter signaling pathways. Allosteric modulation can enhance or inhibit the effects of neurotransmitters without directly blocking the receptor, potentially leading to fewer side effects compared to traditional antagonists or agonists. This mechanism of action positions this compound as a candidate for further research in psychopharmacology and the treatment of mood disorders.

Neuroprotective Studies

In studies examining neuroprotective agents, derivatives of piperidine have demonstrated significant effects on neuronal survival and function. For instance, compounds that share structural similarities with this compound have shown promise in enhancing synaptic plasticity and reducing apoptosis in neuronal cells exposed to toxic conditions .

Antimicrobial Potential

While not primarily focused on antimicrobial properties, related compounds have been evaluated for their efficacy against various pathogens. The structural framework of piperidine derivatives has been linked to antimicrobial activity, suggesting that this compound could be explored in this context as well .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal insights into how this compound interacts at the molecular level with receptors involved in neurological processes, providing a foundation for future drug design efforts aimed at optimizing its therapeutic potential .

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Neuropharmacology | Treatment for neurodegenerative diseases | Promotes neurite outgrowth; neuroprotection observed |

| Receptor Modulation | Mood disorder therapies | Allosteric modulation effects noted |

| Antimicrobial Activity | Potential use against pathogens | Related compounds show antimicrobial prop |

Mecanismo De Acción

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,3-dihydro-1H-inden-5-yloxy)ethylpiperidine: Similar structure with an ethyl linker instead of a direct ether linkage.

4-(2,3-dihydro-1H-inden-5-yloxy)methylpiperidine: Contains a methyl linker, offering different steric and electronic properties.

Uniqueness

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Actividad Biológica

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, mechanisms of action, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an indene moiety linked to a piperidine ring, which is characteristic of many bioactive compounds. The presence of the indane structure is associated with various pharmacological activities, including anticonvulsant , anti-inflammatory , and anticancer properties. The piperidine ring serves as a versatile scaffold for drug development, enhancing the compound's potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that the compound may modulate the activity of various molecular targets, although the precise pathways remain under investigation.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an allosteric modulator at certain receptors, influencing neurotransmitter signaling pathways.

- Enzyme Interaction : It is believed to interact with enzymes involved in metabolic processes, potentially affecting cellular functions.

Biological Activities

The compound has been investigated for several biological activities:

- Neurotropic Effects : Similar compounds have shown promise in promoting neurite outgrowth and neuroprotection in neuronal models .

- Anticancer Properties : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Activity : The indane structure is known for its anti-inflammatory properties, which may be relevant in treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2,3-dihydro-1H-inden-5-yloxy)ethylpiperidine | Ethyl linker instead of ether | Different steric effects |

| 4-(2,3-dihydro-1H-inden-5-yloxy)methylpiperidine | Methyl linker | Variations in receptor binding affinity |

| 5-(piperidin-4-yloxy)-2,3-dihydro-1H-indene | Similar piperidine structure | Distinct biological activity profiles |

These comparisons highlight how variations in substituents can significantly influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound and related derivatives. A notable study explored its neurotropic effects using PC12 neuronal cells, demonstrating that certain derivatives promote neurite outgrowth effectively .

In another investigation, the compound's safety profile was assessed through acute toxicity studies in mice. Results indicated no significant adverse effects at tested doses, suggesting a favorable safety margin for further development .

Propiedades

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13/h4-5,10,13,15H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRNRWQZRAGHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589389 | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-72-1 | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.